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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular geometry of arsenic
disulfide, with a primary focus on the two main isomers of tetraarsenic tetrasulfide (AsaSa):
realgar and pararealgar. This document delves into the structural parameters, experimental and
computational methodologies used for their determination, and the fascinating light-induced
transformation that connects these two forms.

Molecular Structure of Arsenic Disulfide Isomers

Arsenic disulfide predominantly exists in the form of AsaSa cage-like molecules. The two most
significant isomers are the minerals realgar (0-AsaS4) and its light-induced polymorph,
pararealgar. While sharing the same chemical formula, their distinct molecular geometries
result in different physical and chemical properties.

Realgar (0-AsaSa4): This isomer possesses a cradle-like molecular structure with D2d symmetry.
In this configuration, all four arsenic atoms and all four sulfur atoms are chemically equivalent.
Each arsenic atom is bonded to two sulfur atoms and one other arsenic atom. The molecule
contains two As-As bonds and eight As-S bonds.

Pararealgar: Formed from the exposure of realgar to light, pararealgar has a more irregular

cage structure with Cs symmetry. Unlike realgar, the arsenic and sulfur atoms in pararealgar
are not all chemically equivalent. The rearrangement of the molecular structure involves the
breaking of an As-As bond and the formation of a new As-S bond, resulting in a more stable,
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but less symmetrical, configuration. In the pararealgar molecule, one arsenic atom is bonded to

two other arsenic atoms and one sulfur atom, another is bonded to three sulfur atoms, and the

remaining two arsenic atoms are each bonded to one arsenic atom and two sulfur atoms.

Visualization of Molecular Structures

Molecular Structure of Realgar (As4Sa4)
Molecular Structure of Pararealgar (As4Sa4)

Quantitative Geometric Data

The precise molecular geometry of realgar and pararealgar has been determined through

single-crystal X-ray diffraction and corroborated by computational modeling. The following

tables summarize the key quantitative data.

Crystal Structure Data

Parameter Realgar (a-AsaSa) Pararealgar
Crystal System Monoclinic Monoclinic
Space Group P21/n P2i/c

a (A) 9.325(3) 9.909(2)

b (A) 13.571(5) 9.655(1)

c (A) 6.587(3) 8.502(1)

B (°) 106.43 97.29(1)

V (A3) 794.1 806.8(2)

Z 4 4

Data sourced from references.

Bond Lengths (A)

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Realgar (a- Realgar (o-
Pararealgar - Pararealgar -
Bond AsaSa) - . AsaSa) - .
] Experimental . Computational
Experimental Computational
As-As ~2.57 2.484 - 2.534 ~2.56 ~2.49
As-S 2.22-2.26 2.190 - 2.261 ~2.24 2.21-2.26

Experimental data for realgar and pararealgar from references. Computational data from

reference.
Bond Angles (°)
Realgar (a- Realgar (o-
Pararealgar - Pararealgar -
Angle AsaSa) - . AsS4Ss4) - .
. Experimental . Computational
Experimental Computational
As-S-As ~101 98 - 105 ~101 99 -104
S-As-S ~94 93 - 106 ~95 99 - 104
S-As-As ~100 95-104 ~100 85 - 105

Experimental data for realgar and pararealgar from references. Computational data from
reference. Note that the range of angles in pararealgar is wider due to its lower symmetry.

Experimental and Computational Protocols

The determination of the molecular geometry of arsenic disulfide relies on sophisticated
experimental techniques, primarily single-crystal X-ray diffraction, and is often complemented
by computational chemistry methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic
arrangement in a crystalline solid.

Methodology:
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Crystal Selection and Mounting: A suitable single crystal of realgar or pararealgar, typically
with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is
then mounted on a goniometer head using a cryo-loop or a glass fiber with an appropriate
adhesive. For air-sensitive samples, mounting is performed in an inert atmosphere.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms,
resulting in a higher quality diffraction pattern. A monochromatic X-ray beam (commonly Mo
Ka, A = 0.71073 A, or Cu Ka, A = 1.5418 A) is directed at the crystal. As the crystal is rotated,
a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).

Data Processing: The collected diffraction images are processed to determine the unit cell
parameters, crystal system, and space group. The intensities of the diffraction spots are
integrated and corrected for various factors such as Lorentz and polarization effects, and
absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to obtain an initial model of the atomic positions. This model is then
refined using a least-squares algorithm, which minimizes the difference between the
observed and calculated structure factor amplitudes. The final refined structure provides
accurate information on bond lengths, bond angles, and other geometric parameters.

Computational Protocol: Density Functional Theory
(DFT) Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for
predicting and understanding the molecular geometry of molecules like AsaSa.

Methodology:

Initial Structure Generation: An initial guess for the molecular geometry of realgar or
pararealgar is created. This can be based on experimental data or a chemically intuitive
arrangement of atoms.

Selection of Computational Method: A suitable DFT functional and basis set are chosen. For
arsenic sulfide systems, a functional such as B3LYP or PBEDO is often used, paired with a
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basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately
describe the electronic structure.

o Geometry Optimization: A geometry optimization calculation is performed. This is an iterative
process where the energy of the molecule and the forces on each atom are calculated. The
atoms are then moved in a direction that lowers the overall energy. This process continues
until a stationary point on the potential energy surface is found, where the forces on all
atoms are close to zero. This stationary point corresponds to a stable molecular geometry.

e Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy
minimum (and not a saddle point), a frequency calculation is performed. A true minimum will
have all real (positive) vibrational frequencies.

o Analysis of Results: The optimized geometry provides theoretical values for bond lengths,
bond angles, and other geometric parameters, which can be compared with experimental
data.

Light-Induced Transformation of Realgar to
Pararealgar

One of the most intriguing aspects of arsenic disulfide chemistry is the light-induced
transformation of the red mineral realgar into the yellow-orange pararealgar. This process is not
a simple color change but a fundamental rearrangement of the AsaSa4 molecular structure.

The transformation is understood to proceed through the breaking of the relatively weak As-As
bonds in the realgar molecule upon absorption of light energy. This is followed by a
rearrangement of the atoms to form the more stable, but less symmetric, pararealgar structure.
The presence of oxygen has been suggested to play a role in the initial stages of this
transformation.
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Light-Induced Transformation of Realgar to Pararealgar

Realgar (0-AsaSa)
(D2d symmetry)

Intermediate State
(As-As bond breaking)

Structural
Rearrangement

Pararealgar
(Cs symmetry)

Click to download full resolution via product page

Transformation of Realgar to Pararealgar

This guide provides a foundational understanding of the molecular geometry of arsenic
disulfide. The detailed structural data and methodologies presented herein are intended to be a
valuable resource for researchers and professionals working in fields where the precise
structure and properties of arsenic-containing compounds are of interest.

 To cite this document: BenchChem. [Unraveling the Geometry of Arsenic Disulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1143408#arsenic-disulfide-molecular-geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143408?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

